molecular formula C18H16N2O2S B2414008 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478249-54-6

4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2414008
CAS No.: 478249-54-6
M. Wt: 324.4
InChI Key: NPJJCSWNNUCIFL-UHFFFAOYSA-N
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Description

4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole ring substituted with a 2-methylbenzoyl group and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions One common method includes the acylation of a pyrrole derivative with 2-methylbenzoyl chloride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylbenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
  • 4-(2-methylbenzoyl)-N-(2-pyridylmethyl)-1H-pyrrole-2-carboxamide

Uniqueness

4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(2-methylbenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-5-2-3-7-15(12)17(21)13-9-16(19-10-13)18(22)20-11-14-6-4-8-23-14/h2-10,19H,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJJCSWNNUCIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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